Cas no 944805-17-8 (Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate)

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate is a high-purity synthetic intermediate primarily used in pharmaceutical and agrochemical research. Its key structural features—a bromo-substituted thiazole core and a formyl group—make it a versatile building block for further functionalization, particularly in heterocyclic chemistry. The tert-butyl carbamate (Boc) protecting group enhances stability during synthetic transformations while allowing selective deprotection when needed. This compound is valued for its role in constructing complex molecules, including bioactive thiazole derivatives. Its well-defined reactivity profile and compatibility with cross-coupling reactions contribute to its utility in medicinal chemistry and material science applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate structure
944805-17-8 structure
Product Name:Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
CAS No:944805-17-8
MF:C9H11BrN2O3S
MW:307.164240121841
MDL:MFCD18836517
CID:1000984
Update Time:2025-05-19

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
    • Carbamic acid, N-(4-bromo-5-formyl-2-thiazolyl)-, 1,1-dimethylethyl ester
    • tert-butyl 4-bromo-5-formylthiazol-2-ylcarbamate
    • tert-butyl N-(4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate
    • Carbamic acid, N-(4-bromo-5-formyl-2-thiazolyl)-, 1,1-dimethylethyl ester
    • AK143220
    • 2-Methyl-2-propanyl (4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate
    • JYXJVZYNONJDLM-UHFFFAOYSA-N
    • FCH1621687
    • 2-(Boc-amino)-4-bromo-5-formylthiazole
    • SY046094
    • AX8282649
    • ST24049528
    • (4-bromo-5-formyl-thiazol-2-yl)-carba
    • 1,1-Dimethylethyl N-(4-bromo-5-formyl-2-thiazolyl)carbamate (ACI)
    • Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
    • MDL: MFCD18836517
    • Inchi: 1S/C9H11BrN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14)
    • InChI Key: JYXJVZYNONJDLM-UHFFFAOYSA-N
    • SMILES: O=CC1=C(Br)N=C(NC(OC(C)(C)C)=O)S1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Topological Polar Surface Area: 96.5

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Security Information

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Pricemore >>

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Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 12 h, rt
Reference
Tricyclic fused thiazolopyrazole compounds as allosteric modulators of metabotropic glutamate receptors
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 2 h, rt
Reference
Preparation of substituted [(pyrrolidin-1-yl or piperidin-1-yl)methyl)thiazol-2-yl]acetamides as O-glycoprotein-2-acetamido-2-deoxy-3-D-glucopyranosidase inhibitors
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Production Method 3

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 12 h, rt
Reference
Tricyclic compounds as mGluR4 modulators and their preparation and use for treatment and prevention of mGluR4-mediated diseases
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 12 h, 0 °C
Reference
Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases
, World Intellectual Property Organization, , ,

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Raw materials

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Preparation Products

Additional information on Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate

Introduction to Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate (CAS No. 944805-17-8)

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate, with the CAS number 944805-17-8, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The structural features of Tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate, particularly the presence of a bromo substituent and a formyl group on the thiazole ring, make it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The< strong>tert-butyl carbamate moiety in the compound's name is a key feature that contributes to its stability and reactivity. This group is often employed in medicinal chemistry to enhance the solubility and bioavailability of drug candidates. The combination of the bromo and formyl groups on the thiazole ring provides multiple sites for functionalization, allowing for further derivatization and exploration of its pharmacological potential. This makes Tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate a valuable building block for the development of new therapeutic agents.

In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. These compounds have been shown to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of functional groups in Tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate suggests that it may possess similar bioactivities, although further research is needed to fully elucidate its pharmacological profile.

One of the most exciting applications of this compound is in the field of drug discovery. The< strong>formyl group serves as a reactive handle for further chemical transformations, such as condensation reactions with amines to form Schiff bases or reduction to alcohols. These transformations can lead to the synthesis of novel compounds with enhanced biological activity. Additionally, the< strong>bromo substituent can be used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional functional groups into the molecule.

The< strong>Tert-butyl carbamate group also plays a crucial role in modulating the pharmacokinetic properties of drug candidates. This moiety can improve oral bioavailability by reducing metabolic degradation and enhancing solubility in water. These properties are particularly important for the development of oral medications that require efficient absorption and distribution throughout the body.

Recent studies have highlighted the potential of Tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, including cell growth, division, and differentiation. Dysregulation of kinase activity is associated with various diseases, particularly cancer. By targeting kinases with small molecule inhibitors, it is possible to develop effective treatments for these conditions. The structural features of Tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate make it an attractive candidate for designing such inhibitors.

In addition to its applications in oncology, this compound has shown promise in other therapeutic areas. For instance, it has been investigated as a potential treatment for inflammatory diseases due to its ability to modulate inflammatory pathways. The< strong>bromo and< strong>formyl groups provide multiple opportunities for interaction with biological targets involved in inflammation, making this compound a valuable tool for drug development.

The synthesis of Tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate involves several key steps that highlight its complexity and synthetic utility. The process typically begins with the preparation of 4-bromo-thiazole derivatives, which are then functionalized with a formyl group at the 5-position. Subsequent reaction with tert-butanol under acidic conditions yields the desired carbamate derivative. This synthetic route demonstrates the versatility of this compound and its potential for further chemical manipulation.

The< strong>Tert-butyl carbamate group is particularly interesting because it can be easily modified or removed through various chemical reactions. This flexibility allows researchers to tailor the properties of the compound according to their specific needs. For example, hydrolysis of the carbamate group can yield a carboxylic acid derivative, which may exhibit different biological activities compared to the parent compound.

In conclusion, Tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate (CAS No. 944805-17-8) is a multifunctional compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing novel drug candidates with diverse biological activities. Further exploration of its pharmacological properties and synthetic applications will undoubtedly lead to new discoveries and advancements in medicine.

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